![molecular formula C11H17NO3 B8071733 1,4-Dioxa-10-azadispiro[4.2.4.2]tetradecan-9-one](/img/structure/B8071733.png)
1,4-Dioxa-10-azadispiro[4.2.4.2]tetradecan-9-one
概述
描述
1,4-Dioxa-10-azadispiro[4.2.4.2]tetradecan-9-one is a complex organic compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol It is characterized by its unique spirocyclic structure, which includes both oxygen and nitrogen atoms within its framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxa-10-azadispiro[4.2.4.2]tetradecan-9-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
化学反应分析
Types of Reactions
1,4-Dioxa-10-azadispiro[4.2.4.2]tetradecan-9-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The conditions for these reactions vary but often require specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce more hydrogenated forms of the compound .
科学研究应用
1,4-Dioxa-10-azadispiro[4.2.4.2]tetradecan-9-one has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,4-Dioxa-10-azadispiro[4.2.4.2]tetradecan-9-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
相似化合物的比较
Similar Compounds
1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecan-10-one: A closely related compound with a similar spirocyclic structure.
1,4-Dioxa-8-azadispiro[4.2.4.2]tetradecan-9-one: Another similar compound with slight variations in its structure.
Uniqueness
1,4-Dioxa-10-azadispiro[4.2.4.2]tetradecan-9-one is unique due to its specific arrangement of oxygen and nitrogen atoms within the spirocyclic framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
属性
IUPAC Name |
9,12-dioxa-3-azadispiro[4.2.48.25]tetradecan-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c13-9-10(5-6-12-9)1-3-11(4-2-10)14-7-8-15-11/h1-8H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTHTBBQNLDSGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC13CCNC3=O)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2H-Oxacyclotetradecino[2,3-d]isoindole-2,18(5H)-dione,6,7,8,9,10,12a,13,14,15,15a,16,17-dodecahydro-5,13-dihydroxy-9,15-dimethyl-14-methylene-16-(phenylmethyl)-,(3E,5R,9R,11E,12aS,13S,15S,15aS,16S,18aS)-](/img/structure/B8071653.png)

![4H-Cyclopent[f]oxacyclotridecin-4-one,1,6,7,8,9,11a,12,13,14,14a-decahydro-1,13-dihydroxy-6-methyl-,(1R,2E,6S,10E,11aS,13S,14aR)-](/img/structure/B8071659.png)
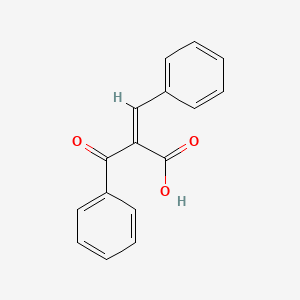
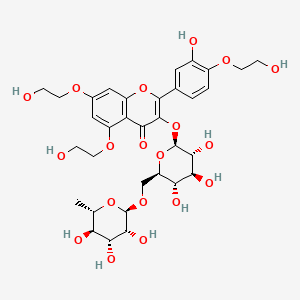
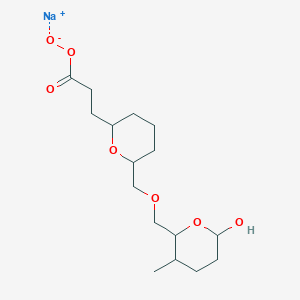
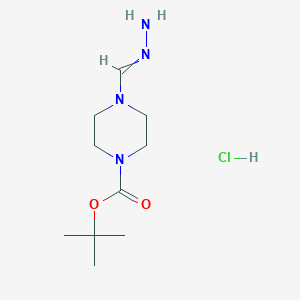
![Phenol, 4-[1-[4-(2-bromoethoxy)phenyl]-2-phenyl-1-butenyl]-](/img/structure/B8071692.png)
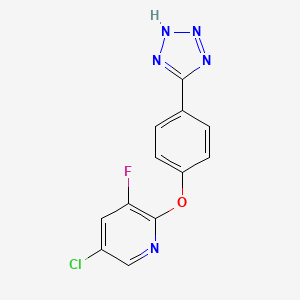
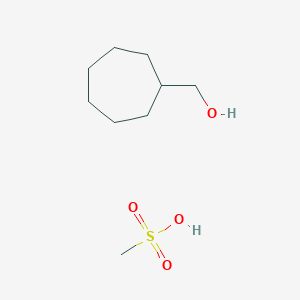
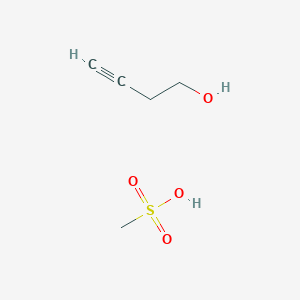
![2-Furanpropanoic acid, b-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B8071705.png)
![5-[[(2R,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B8071713.png)

